molecular formula C14H21BFNO2 B1443358 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1129542-03-5

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1443358
CAS No.: 1129542-03-5
M. Wt: 265.13 g/mol
InChI Key: DAIVMESSEYLLFV-UHFFFAOYSA-N
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Description

This compound (CAS 1129542-03-5, molecular formula C₁₄H₂₁BFNO₂) is a fluorinated arylboronic ester featuring a dimethylamino group at the para position relative to the boronate moiety. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions and may find applications in materials science or medicinal chemistry due to its electron-rich aromatic system and boron-mediated reactivity .

Properties

IUPAC Name

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)10-7-11(16)9-12(8-10)17(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIVMESSEYLLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135118
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
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Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129542-03-5
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129542-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes. These interactions facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, which can lead to changes in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been reported to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light and air. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Biological Activity

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various biological activities, particularly in the context of drug discovery and development. This article reviews its biological activity based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21BFNO2
  • Molecular Weight : 265.14 g/mol
  • CAS Number : 1129542-03-5
  • Purity : ≥ 95%

As a boronic ester, this compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are essential for forming carbon-carbon bonds, contributing to the synthesis of complex organic molecules. The compound's ability to modulate biochemical pathways makes it a valuable tool in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies indicate that compounds similar to this one exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has shown strong inhibitory effects on various cancer cell lines. Its IC50 values have been reported as low as 0.126μM0.126\mu M against certain breast cancer cells (MDA-MB-231), indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 values of 11.73μM11.73\mu M) .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against multidrug-resistant strains:

  • Minimum Inhibitory Concentration (MIC) : MIC values ranging from 48μg/mL4–8\mu g/mL were observed against Staphylococcus aureus and Mycobacterium species .

Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the compound's absorption and elimination:

  • Cmax : Achieved a maximum concentration of 592±62mg/mL592\pm 62mg/mL.
  • Half-life (t1/2) : Demonstrated slow elimination with a half-life of approximately 27.4nM27.4nM .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Breast Cancer Model :
    • In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to controls .
  • Antimicrobial Efficacy :
    • A study evaluated its effectiveness against drug-resistant Mycobacterium strains and found promising results that warrant further exploration into its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 0.126 μM (MDA-MB-231)
AntimicrobialMIC = 4–8 μg/mL (Staphylococcus aureus)
PharmacokineticsCmax = 592 ± 62 mg/mL; t1/2 = 27.4 nM

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. The presence of the dioxaborolane group can enhance the compound's pharmacological properties, making it suitable for targeting specific biological pathways.

  • Case Study: Anticancer Activity
    Recent studies have indicated that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, research on boron-containing compounds has shown that they can interfere with the metabolism of cancer cells, leading to apoptosis (programmed cell death) .

Organic Synthesis

3-Fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can serve as an intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules.

  • Example: Suzuki Coupling Reactions
    The compound can be utilized in Suzuki coupling reactions to form biaryl compounds. This is particularly relevant in synthesizing pharmaceuticals and agrochemicals where biaryl motifs are prevalent .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in developing polymers and coatings.

  • Case Study: Polymer Development
    Research has demonstrated that incorporating dioxaborolane units into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly useful for creating materials that require durability under extreme conditions .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential anticancer agent through enzyme inhibitionSimilar compounds show apoptosis-inducing effects
Organic SynthesisIntermediate for cross-coupling reactionsUseful in synthesizing biaryl compounds
Materials ScienceEnhancements in polymer propertiesImproved thermal stability and mechanical strength

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Positional Isomers
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 710348-95-1, C₁₂H₁₇BFNO₂): Lacks the dimethylamino group, reducing electron-donating effects. This impacts reactivity in cross-coupling reactions and solubility .
Halogen-Substituted Analogs
  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5): Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine may reduce electronic deactivation, enhancing reactivity in certain transformations .

Nitrogen Substitution Variations

  • 3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 2121512-12-5, C₁₃H₁₉BFNO₂): Monomethyl substitution reduces steric bulk compared to dimethyl, possibly improving solubility but altering electronic effects .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a palladium-catalyzed borylation route starting from appropriately substituted aryl halides. The key steps include:

Palladium-Catalyzed Miyaura Borylation

The most common and effective method for preparing 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the Miyaura borylation of a halogenated precursor (typically aryl bromide or chloride) in the presence of bis(pinacolato)diboron.

Typical reaction conditions:

Parameter Details
Starting material 3-fluoro-5-(N,N-dimethylamino)aryl bromide or chloride
Boron source Bis(pinacolato)diboron (B₂Pin₂)
Catalyst Pd(OAc)₂ or Pd(dppf)Cl₂
Ligand SPhos, XPhos, or similar phosphine ligands
Base Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)
Solvent 1,4-Dioxane, DMF, or toluene
Temperature 80–100 °C
Reaction time 12–24 hours
Yield 32–54% depending on halogen leaving group and conditions

Notes:

  • Bromoarenes generally provide higher yields (~54%) compared to chloroarenes (~32%) due to more favorable oxidative addition kinetics in Pd catalysis.
  • The presence of the electron-withdrawing fluorine substituent at the meta position enhances the electrophilicity of the aromatic ring, facilitating the borylation step.
  • The N,N-dimethylamino group can cause steric hindrance, which may reduce coupling efficiency with bulky substrates.

Alternative Synthetic Routes

Halogen-Metal Exchange Followed by Borylation:

An alternative approach involves halogen-metal exchange using n-butyllithium on a halogenated precursor, followed by quenching with a boron electrophile such as pinacolborane or trialkyl borates to form the boronic ester.

  • Example: Starting from 4-bromo-N,N-dimethylaniline derivatives, treatment with n-butyllithium at low temperature (-78 °C) generates the aryllithium intermediate, which is then reacted with pinacolborane to afford the boronate ester.
  • This method requires careful control of temperature and moisture exclusion to avoid side reactions.

Methylation of Amino Group:

If starting from a primary or secondary amino precursor, methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to install the N,N-dimethylamino group.

Purification and Characterization

Example Preparation Data Summary

Step Conditions/Details Yield (%) Notes
Miyaura borylation Pd(OAc)₂, SPhos, KOAc, B₂Pin₂, 1,4-dioxane, 80 °C, 12 h 32–54 Higher yield with bromoarene precursor
Halogen-metal exchange n-BuLi, -78 °C, pinacolborane quench ~60–78 Requires strict anhydrous conditions
Methylation of amino group Methyl iodide, base (e.g., K₂CO₃), room temp to reflux 70–90 Usually performed before or after borylation step
Purification Silica gel chromatography - Solvent system optimized for purity

Research Findings on Optimization

  • Catalyst and Ligand Selection: Use of bulky and electron-rich phosphine ligands like SPhos significantly improves catalytic efficiency and yield.
  • Base Choice: Potassium acetate is preferred for its mildness and compatibility; stronger bases may lead to decomposition.
  • Temperature Control: Elevated temperatures (80–100 °C) optimize reaction rates but require monitoring to prevent side reactions.
  • Substrate Effects: Electron-withdrawing fluorine substituent facilitates transmetalation but positional isomers show varying reactivity.
  • Scale-up Considerations: Continuous flow synthesis has been explored industrially to improve reproducibility and yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Pd-catalyzed Miyaura borylation Pd(OAc)₂, SPhos, KOAc, B₂Pin₂, 80 °C, 12 h Mild, scalable, versatile Moderate yields with chloroarenes 32–54
Halogen-metal exchange n-BuLi, pinacolborane, -78 °C High regioselectivity Sensitive to moisture, low temp 60–78
Amino group methylation Methyl iodide, base Straightforward Requires additional step 70–90

Q & A

Q. What are the common synthetic routes for 3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how are yields optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Miyaura-Suzuki coupling using halogenated precursors (e.g., chloro- or bromoarenes) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(OAc)₂, a ligand like SPhos, and a base such as KOAc. Yields vary depending on the halogen: bromoarenes generally provide higher yields (~54%) compared to chloroarenes (~32%) due to better oxidative addition kinetics . Purification often involves silica gel chromatography, and structural confirmation uses 1^1H/13^13C NMR and HRMS .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects; the fluorine atom induces distinct deshielding in adjacent protons (e.g., aromatic protons near the F substituent show upfield/downfield shifts depending on resonance effects) .
  • X-ray Crystallography : Used to confirm the boronic ester geometry and intermolecular interactions (e.g., hydrogen bonding with the amine group). SHELX programs are standard for refining crystal structures .
  • HRMS : Validates molecular weight and isotopic patterns, ensuring purity .

Q. How does the fluorine substituent influence the compound's reactivity in cross-coupling reactions?

The electron-withdrawing fluorine meta to the boronic ester enhances the electrophilicity of the aryl ring, facilitating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the N,N-dimethyl group may reduce coupling efficiency with bulky substrates. Comparative studies of fluoroaniline isomers (e.g., 3-fluoro vs. 4-fluoro) reveal positional effects on electronic distribution and reaction rates .

Advanced Research Questions

Q. How can researchers address low yields in Miyaura-Suzuki couplings involving chloroarene precursors?

Strategies include:

  • Ligand optimization : Bulky, electron-rich ligands (e.g., SPhos or XPhos) improve oxidative addition of chloroarenes .
  • Microwave-assisted synthesis : Reduces reaction time and improves conversion rates .
  • Pre-activation with B₂Pin₂ : Pre-forming the boron-aryl intermediate enhances reactivity .

Q. What are the challenges in achieving regioselective C-H borylation for synthesizing this compound?

Direct C-H borylation of the parent aniline derivative is complicated by competing N-directed activation. To circumvent this, protecting the amine (e.g., as a trifluoroacetamide) or using iridium catalysts with directing groups (e.g., pyridines) can improve regioselectivity. Recent studies highlight the role of steric effects in controlling borylation at the 5-position .

Q. How do solvent and temperature affect the stability of the boronic ester moiety during reactions?

The dioxaborolane group is sensitive to protic solvents (e.g., water, alcohols) and high temperatures. Anhydrous dioxane or THF at ≤110°C is recommended for stability. Decomposition pathways include hydrolysis to boronic acids or protodeboronation, monitored via 11^11B NMR .

Q. What computational methods support the analysis of electronic effects in this compound?

DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of fluorine and boronic ester groups. Frontier molecular orbital (FMO) analysis predicts reactivity in cross-couplings, while NBO analysis quantifies hyperconjugation between the dimethylamine group and the aromatic ring .

Data Contradictions and Troubleshooting

Q. Why do reported yields for similar compounds vary across studies, and how can reproducibility be ensured?

Discrepancies arise from differences in catalyst loading, ligand purity, and substrate ratios. For example, Pd(OAc)₂ vs. PdCl₂(dppf) can alter reaction kinetics. Reproducibility requires strict control of:

  • Oxygen/moisture levels : Use of Schlenk lines or gloveboxes.
  • Catalyst pre-activation : Pre-stirring Pd with ligands enhances activity .

Q. How to resolve conflicting NMR assignments for aromatic protons in fluorinated boronic esters?

Use 2D NMR (e.g., 1^1H-13^13C HSQC, 1^1H-1^1H COSY) to resolve overlapping signals. Isotopic labeling (e.g., 19^{19}F-1^1H HOESY) can clarify spatial relationships between fluorine and neighboring protons .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Using Halogenated Precursors

HalogenCatalyst SystemYield (%)Reference
ClPd(OAc)₂/SPhos32
BrPd(OAc)₂/SPhos54

Q. Table 2. Key NMR Chemical Shifts

Proton Position1^1H Shift (ppm)13^13C Shift (ppm)
Aromatic H (near F)7.45 (d, J=8.2 Hz)128.5
N(CH₃)₂2.98 (s)40.2

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-fluoro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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